molecular formula C14H11ClF3N3O2S B2988920 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide CAS No. 905674-33-1

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide

Cat. No. B2988920
CAS RN: 905674-33-1
M. Wt: 377.77
InChI Key: RWIZPNLHQUHYCY-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C14H11ClF3N3O2S and its molecular weight is 377.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been involved in studies focusing on the synthesis of novel structures. For example, research on compounds with similar structural motifs has demonstrated the generation of 3-D arrays through various intermolecular interactions, such as hydrogen bonds and π interactions, which are crucial for understanding the compound's potential applications in material science and drug design (Boechat et al., 2011).

Antimicrobial Activity

  • Another area of research interest is the exploration of antimicrobial properties. Studies on derivatives of similar chemical structures have highlighted their potential antimicrobial activity against various microorganisms, suggesting the compound's relevance in developing new antimicrobial agents (Mistry et al., 2009).

Cytotoxic Activity

  • The cytotoxic activities of compounds with similar frameworks have been investigated, with findings indicating potential applications in cancer research. The ability to synthesize derivatives that exhibit cytotoxic activities against cancer cells could pave the way for the development of novel anticancer agents (Noolvi et al., 2014).

Chemical Modification and Drug Development

  • Research on the chemical modification of related compounds has led to the synthesis of versatile electrophore reagents, indicating the compound's utility in the area of trace organic analysis. This research underscores the importance of such compounds in developing analytical methods and tools (Lu & Giese, 2000).

Pharmacokinetics and Disposition

  • The compound's derivatives have been explored for their pharmacokinetic properties and disposition in animals and humans, offering insights into their potential as orally bioavailable drugs for treating cardiovascular diseases. This research is crucial for understanding how such compounds are metabolized and eliminated, informing their development as therapeutic agents (Dong et al., 2016).

Heterocyclic Chemistry

  • The compound is also relevant in the field of heterocyclic chemistry, where its derivatives have been used to synthesize various heterocycles through cascade reactions. This research highlights the compound's versatility and potential applications in synthesizing novel heterocyclic compounds with diverse biological activities (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O2S/c1-7-5-19-13(23)21-12(7)24-6-11(22)20-10-4-8(14(16,17)18)2-3-9(10)15/h2-5H,6H2,1H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIZPNLHQUHYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.